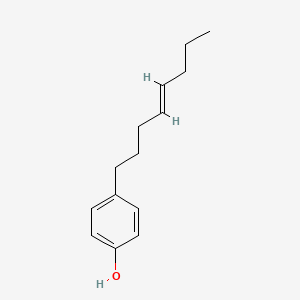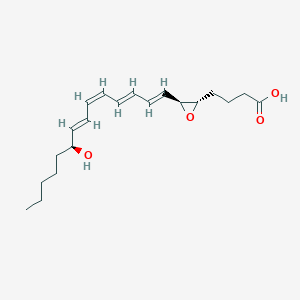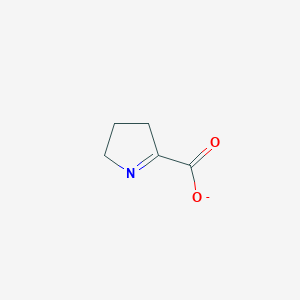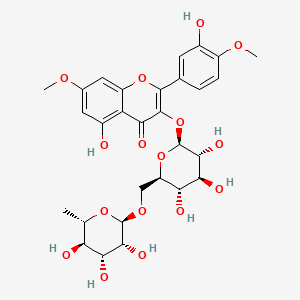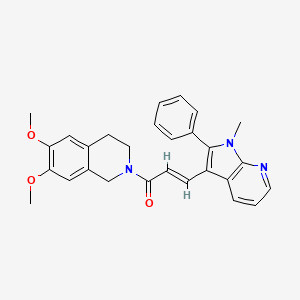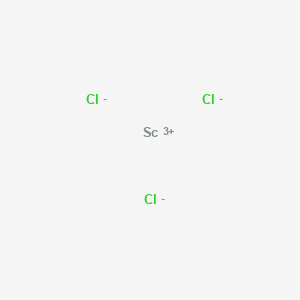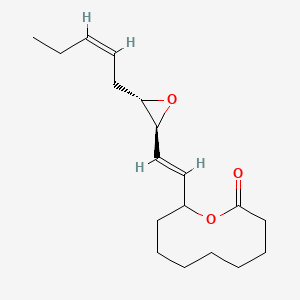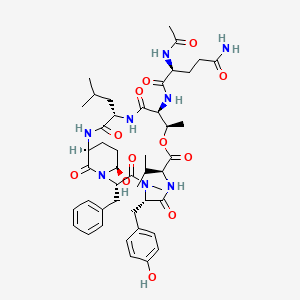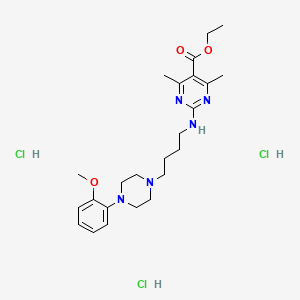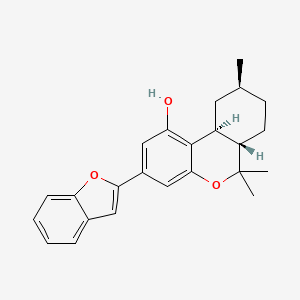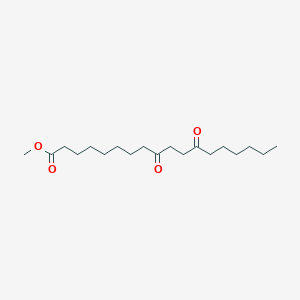![molecular formula C25H38O5 B1249232 [(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] decanoate](/img/structure/B1249232.png)
[(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] decanoate is a complex organic compound with a unique structure. It belongs to a class of compounds known for their potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] decanoate typically involves several steps:
Formation of the Naphtho[8,8a-b]oxiren Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Decanoate Group: This is usually achieved through esterification reactions using decanoic acid or its derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the enone and oxo groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
Oxidized Derivatives: Formation of carboxylic acids and ketones.
Reduced Derivatives: Formation of alcohols and alkanes.
Substituted Products: Formation of halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or a ligand in various organic reactions.
Stereochemistry: Its multiple chiral centers make it a valuable compound for studying stereochemical effects.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Anti-inflammatory Effects: Studied for its ability to reduce inflammation.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4aR,5S,8R)-8-hydroxy-4a,5-dimethyl-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] acetate
- [(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] butanoate
Uniqueness
- Structural Complexity : The presence of multiple chiral centers and functional groups.
- Versatility : Its ability to undergo various chemical reactions and its wide range of applications.
Properties
Molecular Formula |
C25H38O5 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] decanoate |
InChI |
InChI=1S/C25H38O5/c1-5-6-7-8-9-10-11-12-21(27)29-20-14-13-18(3)24(4)15-19(17(2)16-26)22(28)23-25(20,24)30-23/h16,18-20,23H,2,5-15H2,1,3-4H3/t18-,19-,20+,23?,24+,25?/m0/s1 |
InChI Key |
CAFODEOZJJUIRL-FGXZJXDTSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1CC[C@@H]([C@@]2(C13C(O3)C(=O)[C@@H](C2)C(=C)C=O)C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC(C2(C13C(O3)C(=O)C(C2)C(=C)C=O)C)C |
Synonyms |
xylarenal B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


